molecular formula C20H24N6O B12179280 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B12179280
M. Wt: 364.4 g/mol
InChI Key: PMIMOGYVHSIPPA-UHFFFAOYSA-N
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Description

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N6O/c1-15-22-23-18-7-8-19(24-26(15)18)25-13-10-17(11-14-25)20(27)21-12-9-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H,21,27)

InChI Key

PMIMOGYVHSIPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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